1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves several steps. One common method includes the reaction of 1-aminoanthraquinone with 3-[(dimethylamino)methyl]aniline under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anthraquinone derivatives .
Scientific Research Applications
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . Additionally, it can bind to proteins, altering their activity and affecting various cellular pathways . These interactions contribute to its biological effects, including its potential anticancer properties .
Comparison with Similar Compounds
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone can be compared with other anthraquinone derivatives such as:
1-Amino-4-[[4-[(dimethylamino)methyl]phenyl]amino]anthraquinone: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1,4-Diaminoanthraquinone: Lacks the dimethylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Biological Activity
1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone (CAS: 83968-84-7) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H21N3O2 |
Molecular Weight | 371.43 g/mol |
CAS Number | 83968-84-7 |
EINECS | 281-564-7 |
SMILES | CN(C)Cc1cccc(c1)Nc2ccc(c3c2C(=O)c4ccccc4C3=O)N |
InChI | QXIXGQFTPKEPOF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from anthraquinone derivatives. The process often includes the introduction of amino groups through nucleophilic substitution reactions and subsequent purification steps to isolate the desired product.
Anticancer Properties
Research indicates that anthraquinone derivatives exhibit significant anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and activating caspase pathways. This compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in breast cancer cells .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. Notably, it has been effective against resistant strains of Staphylococcus aureus and Candida albicans .
Cytotoxic Effects
The cytotoxic effects of this compound were evaluated using etiolated wheat sprouts as a model organism. The results indicated that exposure to this compound resulted in oxidative stress, characterized by increased malondialdehyde (MDA) levels, suggesting lipid peroxidation and cellular damage. However, electrolyte leakage measurements indicated that some protective mechanisms were activated in response to the stress .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A comparative analysis of various anthraquinone derivatives showed that this compound exhibited a higher potency against human breast cancer cells compared to other derivatives. The study utilized flow cytometry to quantify apoptosis rates .
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load, demonstrating its potential as an alternative therapeutic agent .
Properties
CAS No. |
83968-84-7 |
---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
InChI Key |
QXIXGQFTPKEPOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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